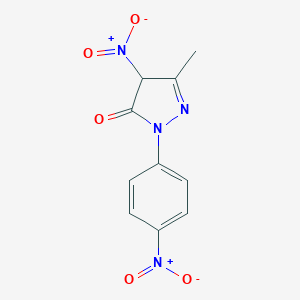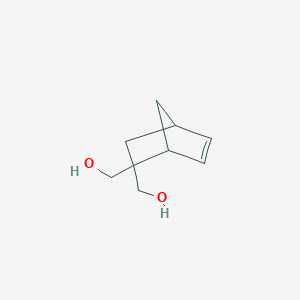
Picolinsäure
Übersicht
Beschreibung
Picrolonic acid (PA) is a natural organic acid that is found in various plants, fungi and bacteria. It is a small molecule that has been studied extensively for its potential applications in the scientific and medical fields. PA has a variety of biochemical and physiological effects, and has been used in laboratory experiments for a variety of purposes.
Wissenschaftliche Forschungsanwendungen
Antivirale Fähigkeiten
Picolinsäure, eine natürliche Verbindung, die von Säugetierzellen produziert wird, wurde entdeckt, um verschiedene krankheitserregende Viren wie SARS-CoV-2 und Influenza-A-Viren zu blockieren . Sie stört den Eintritt von umhüllten Viren in die Zelle des Wirts und verhindert eine Infektion . Die Verbindung blockiert spezifisch die Fusion der Virushülle und der Zellmembran des Wirts, was ihre Wirksamkeit gegen eine Vielzahl von umhüllten Viren erklärt .
Antikrebsaktivitäten
Rhenium(I)-Tricarbonylkomplexe von this compound und deren fluorierten Komplexderivaten haben in vitro Antikrebsaktivitäten an Lungenkrebszellen gezeigt . Das Vorhandensein des Carbonsäuremoleküls in biologischen Systemen macht this compound zu einem möglichen koordinierenden zweizähnigen Liganden für das Re(I)-Tricarbonylsynthon .
Antimutagene Aktivitäten
This compound wurde im Salmonella/Mikrosomalsystem verwendet, um zu testen, ob Extrakte von 36 häufig verwendeten Antitumor-Rohdrogen aus chinesischen Kräutern direkte oder indirekte Antimutagene enthalten .
Nachweis von this compound
This compound ist ein wichtiger Metabolit, der in der Aminosäure Tryptophan gefunden wird . Obwohl sie wegen ihrer bedeutenden Rolle bei psychischen Erkrankungen gut untersucht wurde, wurden nur wenige Forschungen zur Entwicklung eines schnellen Sensors für den Nachweis von this compound durchgeführt .
Rolle bei psychischen Erkrankungen
This compound wurde wegen ihrer bedeutenden Rolle bei psychischen Erkrankungen gut untersucht . Sie ist ein wichtiger Metabolit, der in der Aminosäure Tryptophan gefunden wird
Wirkmechanismus
Safety and Hazards
When handling Picrolonic acid, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFUUSPKWADLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862175 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Picrolonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
550-74-3 | |
| Record name | Picrolonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picrolonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picrolonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-nitro-1-p-nitrophenyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Picrolonic acid interact with alkaloids?
A1: Picrolonic acid interacts with alkaloids by forming complexes, leading to a shift in its UV-Vis absorption spectrum. This interaction is dependent on the basicity and concentration of the alkaloid. []
Q2: Does Picrolonic acid interact with all types of nitrogen-containing compounds?
A2: No, Picrolonic acid doesn't interact with all nitrogen-containing compounds. For instance, arylamines, aromatic N-heterocycles, and alkaloids lacking an aliphatic amine moiety don't show observable spectral shifts. []
Q3: What is the molecular formula and weight of Picrolonic acid?
A3: The molecular formula of Picrolonic acid is C10H8N4O5, and its molecular weight is 256.18 g/mol.
Q4: What spectroscopic techniques have been used to characterize Picrolonic acid and its complexes?
A4: Researchers have employed UV-Vis spectroscopy [, , , , ], Infrared (IR) spectroscopy [], and Nuclear Magnetic Resonance (NMR) spectroscopy [] to characterize Picrolonic acid and its complexes.
Q5: Can Picrolonic acid be used in PVC membrane electrodes?
A5: Yes, Picrolonic acid has been successfully incorporated into PVC membrane electrodes for the potentiometric determination of organic base cations, including fluoxetine. [, ]
Q6: Has Picrolonic acid been investigated for its catalytic properties?
A6: While Picrolonic acid is primarily known for its complexation abilities, one study explored its application as a photocatalyst for the degradation of picrolonic acid itself. The study focused on the photocatalytic degradation of picrolonic acid using zinc oxide (ZnO) powder. []
Q7: Are there any reported computational studies on Picrolonic acid?
A7: Yes, there's a study using solid-state 13C and 1H magic angle spinning NMR and X-ray diffraction to investigate the structure of an ionic complex formed between Picrolonic acid and 1,8-bis(dimethylamino)naphthalene (DMAN). This study provides insights into the hydrogen bonding patterns within the complex. []
Q8: How does the structure of Picrolonic acid contribute to its hatching activity on potato cyst nematodes?
A8: Studies comparing Picrolonic acid with its analogs suggest that suitably placed polarizable atoms, specifically pairs approximately 4 and 6.7 Å apart, are crucial for hatching activity on Heterodera rostochiensis and Heterodera schachtii, respectively. A cis and co-planar arrangement of these atoms also appears essential. []
Q9: Is there information on SHE regulations specific to Picrolonic acid in the provided research?
A9: The research papers primarily focus on the chemical properties and applications of Picrolonic acid, without explicitly addressing SHE regulations.
Q10: Is there any research on the pharmacokinetics and pharmacodynamics of Picrolonic acid?
A10: The provided research focuses on the analytical and chemical aspects of Picrolonic acid. There's no information available on its use as a therapeutic agent, and hence, no data on PK/PD properties.
Q11: Are there any reports of resistance development to Picrolonic acid in nematode populations?
A11: One study observed that continuous cultivation of early potatoes might select for Globodera rostochiensis populations with enhanced hatching at low temperatures in the presence of Picrolonic acid. This highlights the potential for evolving resistance under specific selection pressures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B147368.png)






